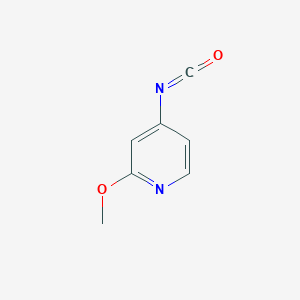
4-Isocyanato-2-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isocyanato-2-methoxypyridine is an organic compound with the molecular formula C7H6N2O2 It is a derivative of pyridine, characterized by the presence of an isocyanate group (-N=C=O) at the 4-position and a methoxy group (-OCH3) at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isocyanato-2-methoxypyridine typically involves the reaction of 4-amino-2-methoxypyridine with phosgene (COCl2). The reaction is carried out under controlled conditions to ensure the selective formation of the isocyanate group. The general reaction scheme is as follows: [ \text{4-Amino-2-methoxypyridine} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of phosgene, a toxic and hazardous reagent, necessitates stringent safety protocols and specialized equipment to handle the reaction and by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Isocyanato-2-methoxypyridine undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles, leading to the formation of ureas, carbamates, and other derivatives.
Substitution Reactions: The methoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization of the pyridine ring.
Common Reagents and Conditions:
Nucleophilic Addition: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution at the methoxy group.
Major Products Formed:
Ureas and Carbamates: Formed through nucleophilic addition of amines and alcohols, respectively.
Substituted Pyridines: Resulting from nucleophilic substitution reactions at the methoxy group.
Scientific Research Applications
4-Isocyanato-2-methoxypyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of polymers and coatings, where its reactivity with nucleophiles is exploited to create cross-linked networks.
Biological Studies: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-Isocyanato-2-methoxypyridine primarily involves its reactivity with nucleophiles. The isocyanate group reacts with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity can be harnessed to modify proteins, nucleic acids, and other biomolecules, thereby altering their function and activity.
Comparison with Similar Compounds
2-Methoxypyridine: Lacks the isocyanate group, making it less reactive in nucleophilic addition reactions.
4-Iodo-2-methoxypyridine: Contains an iodine atom instead of an isocyanate group, leading to different reactivity and applications.
3-Methoxypyridine: The methoxy group is positioned differently, affecting its chemical behavior and reactivity.
Uniqueness: 4-Isocyanato-2-methoxypyridine is unique due to the presence of both an isocyanate and a methoxy group on the pyridine ring. This combination of functional groups imparts distinct reactivity, making it a valuable intermediate in organic synthesis and materials science.
Properties
Molecular Formula |
C7H6N2O2 |
|---|---|
Molecular Weight |
150.13 g/mol |
IUPAC Name |
4-isocyanato-2-methoxypyridine |
InChI |
InChI=1S/C7H6N2O2/c1-11-7-4-6(9-5-10)2-3-8-7/h2-4H,1H3 |
InChI Key |
GIUNSSGCYDDOKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=C1)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



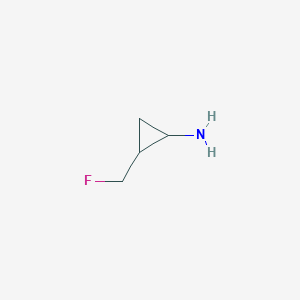

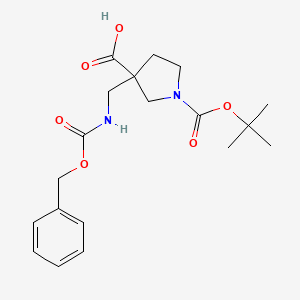
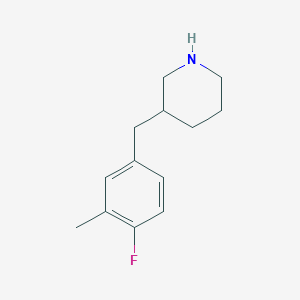
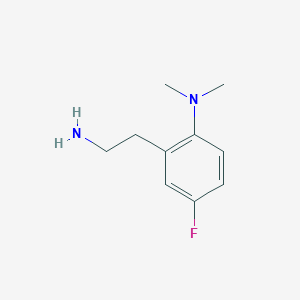
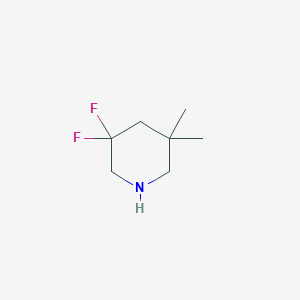
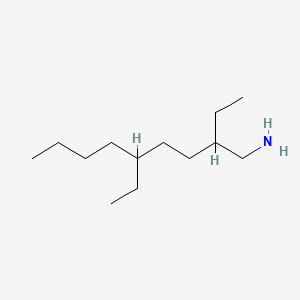
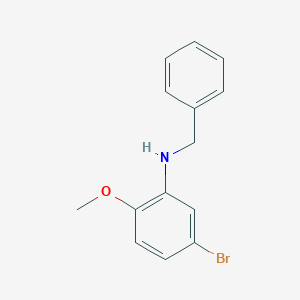
![3-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)acrylaldehyde](/img/structure/B13536490.png)
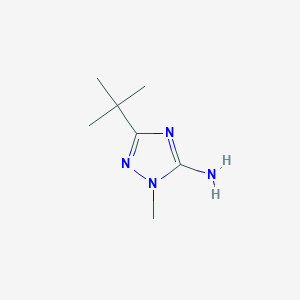
![1-Ethyl-6-fluoro-7-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B13536494.png)
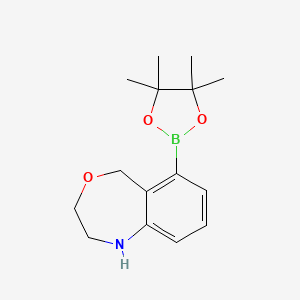
![1,3-Dioxoisoindolin-2-YL spiro[3.3]heptane-2-carboxylate](/img/structure/B13536503.png)
